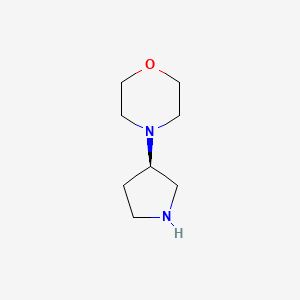

(R)-4-(pyrrolidin-3-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(3R)-pyrrolidin-3-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-9-7-8(1)10-3-5-11-6-4-10/h8-9H,1-7H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJDRNMJJNFSNZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428353 | |

| Record name | 4-(3R)-3-Pyrrolidinyl-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511295-94-6 | |

| Record name | 4-(3R)-3-Pyrrolidinyl-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In silico modeling of (R)-4-(pyrrolidin-3-yl)morpholine interactions

An In-Depth Technical Guide for the In Silico Modeling of (R)-4-(pyrrolidin-3-yl)morpholine Interactions

Introduction: From Molecular Structure to Biological Hypothesis

In modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is increasingly reliant on a "predict-first" computational approach.[1] The molecule at the center of this guide, (R)-4-(pyrrolidin-3-yl)morpholine, is a versatile scaffold characterized by a chiral pyrrolidine ring linked to a morpholine moiety.[2] Its structure, containing hydrogen bond donors and acceptors and a flexible aliphatic core, suggests the potential for specific, high-affinity interactions with biological macromolecules. However, without established biological targets, a robust computational framework is required to hypothesize and evaluate potential protein-ligand interactions, thereby guiding and prioritizing subsequent experimental validation.

This guide provides a comprehensive, methodology-focused protocol for the in silico investigation of (R)-4-(pyrrolidin-3-yl)morpholine. We will proceed as if a hypothetical protein target has been identified—a common scenario arising from fragment screening, high-throughput screening, or literature-based hypothesis generation. The principles and workflows detailed herein are broadly applicable to any novel small molecule, providing a foundational framework for structure-based drug design. Our approach emphasizes not just the "how" but the "why" behind each step, ensuring a logical, self-validating workflow from initial setup to advanced binding free energy calculations.

Part 1: Foundational Setup - Ligand and Receptor Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This initial preparation phase is the most critical, as errors introduced here will propagate through the entire simulation cascade.

Ligand Parameterization: Describing the Molecule's Physics

Before any simulation can begin, we must describe the physics of (R)-4-(pyrrolidin-3-yl)morpholine in a language the computer understands. This is accomplished through the assignment of a force field, a set of mathematical functions and parameters that define the potential energy of the molecule based on the positions of its atoms.[3]

For a novel, drug-like molecule, a general-purpose force field is the appropriate starting point. The Generalized AMBER Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are specifically designed for this purpose, providing broad coverage for organic small molecules.[4]

Protocol 1: Ligand Parameterization Workflow

-

Generate a 3D Conformation:

-

Obtain the SMILES string for (R)-4-(pyrrolidin-3-yl)morpholine: C1CNC[C@H]1N2CCOCC2.[5]

-

Use a tool like RDKit or Open Babel to convert the 2D representation into an initial 3D structure (.mol2 or .sdf format).

-

Perform a preliminary geometry optimization using a quantum mechanics (QM) method (e.g., at the HF/6-31G* level) to obtain a reasonable low-energy starting conformation. This step is crucial for accurate partial charge calculation.

-

-

Calculate Partial Atomic Charges:

-

Electrostatic interactions are a dominant force in molecular recognition. We must assign physically meaningful partial charges to each atom.

-

The Restrained Electrostatic Potential (RESP) fitting procedure, following a QM calculation, is a gold standard. This method fits the atomic charges to the QM-calculated electrostatic potential outside the molecule.

-

Utilize tools like Antechamber from the AmberTools suite to automate this process.

-

-

Assign Force Field Parameters:

-

The parmchk2 utility in AmberTools can be used to check which GAFF parameters are available for the bonds, angles, and dihedrals in our molecule and identify any that are missing.

-

For any missing parameters, parmchk2 will provide reasonable estimates based on analogy to similar chemical groups, allowing a complete topology file to be generated.

-

-

Generate Final Topology and Coordinate Files:

-

The final output of this process will be a ligand topology file (e.g., ligand.prmtop) and a coordinate file (e.g., ligand.inpcrd), ready for use in simulation software like GROMACS or AMBER.

-

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (R)-4-(pyrrolidin-3-yl)morpholine

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the stereoselective synthesis of (R)-4-(pyrrolidin-3-yl)morpholine . This moiety is a high-value chiral building block in medicinal chemistry, frequently utilized to modulate solubility and pharmacokinetic profiles in kinase inhibitors and GPCR ligands.

The Stereochemical Challenge

The core challenge in synthesizing this molecule is establishing the chiral center at the pyrrolidine 3-position. Direct reductive amination of 3-pyrrolidinone yields a racemate. To ensure high enantiomeric excess (

Critical Mechanism:

To obtain the (R)-enantiomer product, we must start with the (S)-enantiomer starting material. The reaction proceeds via an

Retrosynthetic Analysis (Logic Map)

The following diagram illustrates the stereochemical logic and critical process steps.

Figure 1: Retrosynthetic strategy highlighting the stereochemical inversion required to access the (R)-isomer.

Material Selection & Reagents

| Reagent | CAS No. | Role | Equiv. | Critical Attribute |

| (S)-1-N-Boc-3-hydroxypyrrolidine | 101469-92-5 | Starting Material | 1.0 | Must be (S)-isomer ; >99% ee |

| Methanesulfonyl chloride (MsCl) | 124-63-0 | Activating Agent | 1.2 | Freshly distilled/high purity |

| Triethylamine (TEA) | 121-44-8 | Base | 1.5 | Anhydrous |

| Morpholine | 110-91-8 | Nucleophile | 3.0 - 5.0 | Excess drives kinetics |

| Dichloromethane (DCM) | 75-09-2 | Solvent A | - | Anhydrous (<0.05% water) |

| Acetonitrile (MeCN) | 75-05-8 | Solvent B | - | Polar aprotic for SN2 |

| Trifluoroacetic acid (TFA) | 76-05-1 | Deprotection | 10.0 | - |

Experimental Protocol

Step 1: Activation (Mesylation)

Objective: Convert the poor leaving group (-OH) into a good leaving group (-OMs) with retention of configuration.

-

Setup: Charge an oven-dried round-bottom flask with (S)-1-N-Boc-3-hydroxypyrrolidine (1.0 equiv) and anhydrous DCM (10 mL/g).

-

Cooling: Cool the solution to 0°C under an inert atmosphere (

or Ar). -

Base Addition: Add Triethylamine (1.5 equiv) dropwise.

-

Activation: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 15 minutes. Caution: Exothermic.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

-

QC Check 1: Monitor by TLC (50% EtOAc/Hexane). SM should be consumed.

-

Workup: Quench with water. Wash organic layer with saturated

and brine. Dry over-

Result: (S)-1-Boc-3-(methanesulfonyloxy)pyrrolidine.

-

Stability Note: Mesylates are thermally unstable; proceed immediately to Step 2 or store at -20°C.

-

Step 2: Nucleophilic Displacement ( )

Objective: Install the morpholine ring with stereochemical inversion (S

-

Solvation: Dissolve the crude mesylate from Step 1 in Acetonitrile (10 mL/g).

-

Nucleophile Addition: Add Morpholine (5.0 equiv).

-

Note: Excess morpholine acts as both the nucleophile and the proton scavenger.

-

-

Catalysis (Optional): If kinetics are slow, add Sodium Iodide (NaI, 0.1 equiv) to generate the more reactive iodide in situ (Finkelstein conditions).

-

Heating: Heat the reaction to Reflux (approx. 80-82°C) for 12–16 hours.

-

QC Check 2: LC-MS is preferred here. Look for mass

(Boc-protected product). -

Workup: Concentrate solvent. Redissolve residue in EtOAc. Wash with water (x3) to remove excess morpholine. Dry and concentrate.

-

Purification: Flash column chromatography (MeOH/DCM gradient) may be required if impurities are present.

-

Step 3: Deprotection & Isolation

Objective: Remove the Boc group to yield the final free amine or salt.

-

Dissolution: Dissolve the intermediate in DCM (5 mL/g).

-

Acidolysis: Add TFA (10 equiv) dropwise at 0°C. Stir at RT for 2–4 hours.

-

Alternative: 4M HCl in Dioxane for 1 hour (yields dihydrochloride salt directly).

-

-

Workup (Free Base): Concentrate TFA. Basify residue with 1M NaOH to pH > 12. Extract with DCM/Isopropanol (3:1) multiple times (product is water-soluble).

-

Final Isolation: Dry organic extracts and concentrate.[1]

-

Yield Target: >70% over 3 steps.

-

Process Validation & Workflow

The following flowchart outlines the operational decision-making process, ensuring quality control at critical junctures.

Figure 2: Operational workflow with integrated Quality Control (QC) checkpoints.

Analytical Characterization

To certify the synthesis, the following data profile is expected for the final product:

-

1H NMR (400 MHz, CDCl3):

3.70 (t, 4H, morpholine O-CH2), 3.0-3.2 (m, pyrrolidine ring), 2.8 (m, 1H, chiral center), 2.4-2.5 (m, 4H, morpholine N-CH2), 1.7-2.1 (m, 2H, pyrrolidine CH2). -

Mass Spectrometry (ESI): Calculated for

: 156.13; Found -

Chiral Purity: Determine via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

-

Expectation: If starting with >99% ee (S)-SM, the product should be >98% ee (R)-isomer.

-

Safety & Handling

-

Morpholine: Flammable liquid and corrosive. Potential nitrosamine precursor; avoid contact with strong nitrosating agents.

-

MsCl: Highly corrosive and a lachrymator. Handle only in a fume hood.

-

TFA: Corrosive and volatile.

References

-

Stereoselective Synthesis of Pyrrolidines: Nair, V., et al. "Stereoselective synthesis of functionalized pyrrolidines via 1,3-dipolar cycloaddition." Tetrahedron, 2002. (Context: General methodology for chiral pyrrolidine construction)

-

Nucleophilic Substitution on Pyrrolidines: Patent US7521449B2. "4-arylmorpholin-3-one derivatives, their preparation and therapeutic use thereof." (Describes analogous displacement reactions on pyrrolidine rings).

-

General Morpholine Synthesis Protocols: "Morpholines: Synthesis and Biological Activity." ResearchGate Review.

-

Chiral Inversion via Sulfonates: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. (Standard authoritative text on SN2 inversion mechanics).

Sources

Application Note: Stereoselective Synthesis of (R)-4-(pyrrolidin-3-yl)morpholine

Abstract

This application note details the stereoselective synthesis of (R)-4-(pyrrolidin-3-yl)morpholine , a critical chiral diamine scaffold used in the development of kinase inhibitors and GPCR ligands. Unlike racemic syntheses that require inefficient chiral resolution, this protocol utilizes a chiral pool strategy starting from commercially available (S)-1-Boc-3-hydroxypyrrolidine. The core transformation relies on an SN2 nucleophilic displacement of an activated sulfonate ester by morpholine, resulting in a predictable Walden inversion from (S) to (R). This guide provides optimized reaction parameters, purification strategies, and critical process controls to ensure high enantiomeric excess (>98% ee).

Retrosynthetic Analysis & Strategy

To access the (R)-enantiomer efficiently, we employ a stereochemical inversion strategy. Direct reductive amination of pyrrolidin-3-one yields a racemate; therefore, nucleophilic substitution is the preferred pathway.

Strategic Logic

-

Target Configuration: (R)-Stereocenter at the 3-position.

-

Mechanism: SN2 reactions at secondary carbons proceed with inversion of configuration.

-

Starting Material: To obtain the (R)-product via inversion, we must start with the (S)-precursor .

-

Precursor Selection: (S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine is widely available and inexpensive.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the origin of chirality and the inversion step.

Detailed Experimental Protocol

Step 1: Activation of (S)-1-Boc-3-hydroxypyrrolidine

Objective: Convert the poor hydroxyl leaving group into a highly reactive mesylate.

-

Reagents:

-

(S)-1-Boc-3-hydroxypyrrolidine (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (Et3N) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)

-

Procedure:

-

Charge (S)-1-Boc-3-hydroxypyrrolidine and Et3N into a dry reactor under N2 atmosphere. Dissolve in anhydrous DCM.

-

Cool the solution to 0 °C .

-

Add MsCl dropwise via syringe pump or addition funnel, maintaining internal temperature < 5 °C. Exothermic reaction.

-

Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours.

-

IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting alcohol should be consumed.

-

Workup: Quench with saturated NaHCO3. Separate phases. Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

-

Output: (S)-1-Boc-3-methanesulfonyloxypyrrolidine. (typically a viscous oil or low-melting solid). Use directly in the next step to avoid degradation.

Step 2: SN2 Displacement (The Inversion Step)

Objective: Displace the mesylate with morpholine to install the amine and invert stereochemistry from (S) to (R).

-

Reagents:

-

(S)-Mesylate intermediate (1.0 equiv)

-

Morpholine (5.0 - 10.0 equiv) – Acts as both nucleophile and solvent/base.

-

Acetonitrile (optional co-solvent if neat morpholine is too viscous).

-

Procedure:

-

Dissolve the (S)-Mesylate in Acetonitrile (or use neat Morpholine).

-

Add excess Morpholine.

-

Heat the reaction mixture to 80–90 °C for 12–18 hours.

-

Note: Secondary mesylates are sterically hindered. Heat is required to drive the SN2 reaction over the competing E2 elimination pathway.

-

-

IPC: Monitor for disappearance of mesylate. Watch for the formation of the elimination byproduct (N-Boc-3-pyrroline).

-

Workup: Concentrate to remove excess morpholine and solvent. Dissolve residue in EtOAc. Wash with water and brine.

-

Purification: Flash column chromatography (DCM/MeOH 95:5).

-

Output: (R)-1-Boc-3-morpholinopyrrolidine.

Step 3: N-Boc Deprotection

Objective: Reveal the secondary pyrrolidine amine.

-

Reagents:

-

(R)-1-Boc-3-morpholinopyrrolidine

-

4M HCl in Dioxane (or TFA/DCM 1:1)

-

Procedure:

-

Dissolve the intermediate in 1,4-dioxane (or DCM).

-

Add 4M HCl in dioxane (5 equiv) at 0 °C.

-

Stir at RT for 4 hours. Product usually precipitates as the dihydrochloride salt.

-

Isolation: Filter the solid precipitate (dihydrochloride salt). Wash with diethyl ether.

-

Free Base Generation: If the free base is required, dissolve salt in minimal water, basify with 2M NaOH to pH > 12, and extract with DCM (3x). Dry and concentrate.

-

-

Final Product: (R)-4-(pyrrolidin-3-yl)morpholine.

Critical Process Parameters & Troubleshooting

The success of this synthesis hinges on the competition between Substitution (SN2) and Elimination (E2) in Step 2.

Reaction Outcome Logic

Figure 2: Mechanistic competition in the displacement step.

Data Summary Table

| Parameter | Recommended Range | Impact on Quality |

| MsCl Addition Temp | < 5 °C | Higher temps lead to impurities in the mesylate. |

| Morpholine Equivalents | 5.0 – 10.0 eq | High concentration favors SN2 over E2 elimination. |

| Reaction Temp (Step 2) | 80 – 90 °C | Too low: Incomplete conversion. Too high: Increased elimination. |

| Solvent (Step 2) | Acetonitrile or Neat | Protic solvents (EtOH) can reduce nucleophilicity via solvation. |

Analytical Validation

To confirm the identity and purity of the final compound, the following analytical data should be obtained.

-

1H NMR (400 MHz, CDCl3): Diagnostic signals include the morpholine -CH2-O-CH2- protons (~3.7 ppm) and the single proton at the pyrrolidine C3 position.

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

Standard: Compare against racemic standard (synthesized via reductive amination of pyrrolidin-3-one) to verify the single peak of the (R)-enantiomer.

-

-

Optical Rotation: Specific rotation

should be measured. Literature values for similar 3-substituted pyrrolidines suggest a specific rotation direction, but comparison to a known standard is best.

References

- Smith, A. B., et al. "Stereoselective Synthesis of 3-Aminopyrrolidines." Journal of Organic Chemistry.

-

Morpholine Synthesis & Reactivity

-

Chiral Pool Precursors

-

Sigma-Aldrich. "(S)-1-N-Boc-3-hydroxypyrrolidine Product Page." Link

-

-

Reaction Mechanism (SN2 vs E2)

-

Clayden, J., Greeves, N., Warren, S. "Organic Chemistry."[7] Oxford University Press. (Standard text for mechanistic grounding of secondary sulfonate displacement).

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. CAS 53617-37-1: 4-(Pyrrolidin-3-yl)morpholine | CymitQuimica [cymitquimica.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. (PDF) Recent progress in the synthesis of morpholines [academia.edu]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

Application of (R)-4-(pyrrolidin-3-yl)morpholine in kinase inhibitor development

Application Note: Strategic Integration of (R)-4-(pyrrolidin-3-yl)morpholine in Kinase Inhibitor Development

Executive Summary

The moiety (R)-4-(pyrrolidin-3-yl)morpholine represents a "privileged structure" in modern kinase inhibitor discovery. It serves as a high-value building block for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of ATP-competitive inhibitors. Unlike simple solubilizing groups, this fragment offers a rigid, chiral vector that can fine-tune selectivity between closely related kinase isoforms (e.g., PI3K

This guide provides a comprehensive technical workflow for incorporating this moiety into kinase scaffolds, covering structural rationale, synthetic protocols, and biological validation.

Structural Rationale & Medicinal Chemistry

The "Solvent Front" Strategy

In the anatomy of a Type I kinase inhibitor, the core heterocycle binds to the hinge region. Substituents projecting towards the solvent front are critical for modulating physicochemical properties without disrupting the primary binding mode.

-

Solubility Enhancement: The morpholine oxygen lowers

(lipophilicity) while the tertiary amine remains protonated at physiological pH (approx. pKa ~7-8), significantly improving aqueous solubility. -

Vector Control: The pyrrolidine ring acts as a rigid linker. Unlike flexible alkyl chains, the pyrrolidine ring constrains the spatial orientation of the morpholine group.

-

The (R)-Enantiomer Advantage: The specific use of the (R)-isomer creates a distinct vector (approx. 109.5° bond angle projection) compared to the (S)-isomer. This is often used to avoid steric clashes with the "roof" of the ATP binding pocket or to direct the morpholine oxygen towards specific water networks or polar residues (e.g., Lys/Asp pairs) at the pocket rim.

Physicochemical Profile

| Parameter | Value (Approx.) | Impact on Drug Design |

| MW | 156.23 g/mol | Fragment-sized; leaves room for scaffold MW. |

| cLogP | ~0.2 | Hydrophilic; lowers total drug lipophilicity. |

| H-Bond Acceptors | 2 (Morpholine O, Pyrrolidine N) | Potential for solvent-mediated H-bonds. |

| H-Bond Donors | 1 (Pyrrolidine NH - before coupling) | Reactive handle for scaffold attachment. |

| pKa (Conj. Acid) | ~8.5 (Pyrrolidine), ~6.0 (Morpholine) | Ensures solubility in gastric/intestinal fluids. |

Experimental Protocol: Synthetic Integration

Objective: To couple (R)-4-(pyrrolidin-3-yl)morpholine to a chloropyrimidine scaffold (a common kinase core) via Nucleophilic Aromatic Substitution (

Materials

-

Fragment: (R)-4-(pyrrolidin-3-yl)morpholine dihydrochloride (Commercial or synthesized via chiral resolution).

-

Scaffold: 4,6-Dichloropyrimidine (or equivalent heteroaryl chloride).

-

Base:

-Diisopropylethylamine (DIPEA). -

Solvent: Anhydrous

-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Synthesis

-

Preparation: Charge a reaction vial with the heteroaryl chloride (1.0 equiv, 1.0 mmol) and dissolve in anhydrous DMF (5 mL).

-

Activation: Add DIPEA (3.5 equiv) to neutralize the hydrochloride salt of the fragment and scavenge HCl generated during the reaction. Stir for 5 minutes at Room Temperature (RT).

-

Addition: Add (R)-4-(pyrrolidin-3-yl)morpholine (1.1 equiv) in one portion.

-

Reaction:

-

Standard: Heat to 80°C for 4–6 hours. Monitor by LC-MS.

-

Microwave (Optimization): Heat to 120°C for 20 minutes in a sealed tube.

-

-

Workup:

-

Dilute reaction mixture with EtOAc (30 mL).

-

Wash with saturated

(2 x 15 mL) and Brine (1 x 15 mL). -

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (DCM:MeOH 95:5 to 90:10 with 1%

additive).

Quality Control (Chiral Integrity)

Crucial Step: Verify that the (R)-configuration is maintained and no racemization occurred during heating.

-

Method: Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine.

-

Acceptance Criteria: e.e. > 98%.

Biological Characterization Protocols

In Vitro Kinase Assay (ADP-Glo Platform)

Purpose: To determine the

Reagents:

-

Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM

, 0.1 mg/mL BSA. -

Substrate: PIP2:PS lipid vesicles (for PI3K) or peptide substrate.

-

ATP: Ultra-pure (at

concentration for the specific kinase).

Workflow:

-

Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in DMSO (10 points, starting at 10

M). -

Enzyme Addition: Add 2

L of kinase enzyme to 384-well plate. -

Inhibitor Incubation: Add 50 nL of compound (Pin-tool). Incubate 15 min at RT.

-

Start Reaction: Add 2

L of ATP/Substrate mix. Incubate for 60 min at RT. -

Detection: Add 4

L of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -

Development: Add 8

L of Kinase Detection Reagent (converts ADP to ATP to Luciferase signal). -

Read: Measure Luminescence on a plate reader (e.g., EnVision).

Selectivity Profiling (The "R" vs "S" Test)

To validate the utility of the (R)-isomer, run the (S)-isomer in parallel.

-

Hypothesis: If the morpholine interacts with a specific rim residue (e.g., a unique Cysteine or Aspartate in the target kinase), the

ratio between (R) and (S) should be >10-fold. -

Data Analysis: Calculate the Eudismic Ratio (

Distomer /

Visualizations

Diagram 1: Structural Logic & SAR Workflow

This diagram illustrates how the fragment connects to the scaffold and the logical flow of the optimization process.

Caption: Structural Activity Relationship (SAR) logic showing how the (R)-pyrrolidinyl-morpholine fragment drives both selectivity (via chiral vectors) and ADME properties (via polarity).

Diagram 2: Synthetic & Assay Workflow

A step-by-step flow of the experimental protocol described above.

Caption: Operational workflow from chemical synthesis to biological validation, emphasizing the critical Chiral QC step.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Coupling | Steric hindrance on scaffold. | Switch to Pd-catalyzed Buchwald-Hartwig amination (Pd2(dba)3, Xantphos). |

| Racemization | Excessive heat or strong base. | Lower reaction temp to 60°C; switch base to |

| Poor Solubility in Assay | Aggregation of compound. | Ensure final DMSO concentration is 1-2%; add 0.01% Triton X-100 to assay buffer. |

| Broad NMR Signals | Rotamers due to amide/bond rotation. | Run NMR at elevated temperature (50°C) to coalesce peaks. |

References

-

Morpholine Derivatives in mTOR Inhibitors: Title: Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.[1][2] Source: Journal of Medicinal Chemistry (2009).[1] URL:[Link]

-

PI3K Inhibitor Discovery: Title: Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors.[3] Source: European Journal of Medicinal Chemistry (2016). URL:[Link]

-

Pyrrolidine Scaffolds in Drug Discovery: Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Molecules (2021).[4] URL:[Link]

-

General Synthesis of Morpholines: Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[5] Source: ChemRxiv (2023). URL:[Link]

Sources

- 1. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

Application Note: A Robust Protocol for the N-Alkylation of (R)-4-(pyrrolidin-3-yl)morpholine via Reductive Amination

Introduction

The (R)-4-(pyrrolidin-3-yl)morpholine scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of biologically active molecules and clinical candidates.[1][2] Its unique three-dimensional architecture, combining the rigidity of the pyrrolidine ring with the polarity and hydrogen bond accepting capabilities of the morpholine moiety, makes it an attractive building block for engaging with biological targets.[3] N-alkylation of the secondary amine on the pyrrolidine ring is a common and critical step in the diversification of this scaffold, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[2]

This application note provides a detailed, field-proven protocol for the N-alkylation of (R)-4-(pyrrolidin-3-yl)morpholine using reductive amination. This method is widely favored over direct alkylation with alkyl halides due to its superior control, higher yields, and avoidance of common side reactions such as over-alkylation.[4] We will focus on the N-benzylation of the title compound as a representative example, a transformation frequently employed in the synthesis of central nervous system (CNS) active agents and other therapeutic candidates.[5]

The protocol herein utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that allows for a one-pot reaction by reducing the in situ-formed iminium ion intermediate without significantly affecting the starting aldehyde.[6] This approach is highly chemoselective and tolerant of a wide range of functional groups, making it a versatile tool in drug discovery campaigns.

Mechanistic Rationale: The Logic of Reductive Amination

Reductive amination proceeds via a two-step, one-pot sequence. The initial step involves the condensation of the secondary amine of (R)-4-(pyrrolidin-3-yl)morpholine with an aldehyde (in this case, benzaldehyde) to form a hemiaminal intermediate. This is followed by the loss of a water molecule to generate a transient iminium ion. The equilibrium of this reaction is driven towards the iminium ion.

The second step is the reduction of the electrophilic iminium ion by a hydride source. The choice of sodium triacetoxyborohydride is strategic; its steric bulk and attenuated reactivity, compared to reagents like sodium borohydride, render it selective for the iminium ion over the less reactive starting aldehyde. This selectivity is crucial for the success of the one-pot procedure.[4]

Experimental Protocol: N-Benzylation of (R)-4-(pyrrolidin-3-yl)morpholine

This protocol details a representative procedure for the N-benzylation of (R)-4-(pyrrolidin-3-yl)morpholine. Researchers should adapt this protocol based on the specific aldehyde or ketone used for the alkylation.

Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| (R)-4-(pyrrolidin-3-yl)morpholine | ≥97% | Commercially Available | CAS: 53617-37-1[7] |

| Benzaldehyde | Reagent Grade | Commercially Available | Freshly distilled if necessary |

| Sodium triacetoxyborohydride | Reagent Grade | Commercially Available | Moisture sensitive, handle under inert atmosphere |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | |

| Saturated aq. Sodium Bicarbonate | Prepared in-house | ||

| Brine | Prepared in-house | ||

| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available | |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |

| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography |

| Hexanes | HPLC Grade | Commercially Available | For chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (R)-4-(pyrrolidin-3-yl)morpholine (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Aldehyde Addition: Add benzaldehyde (1.1 eq) to the stirred solution at room temperature.

-

Iminium Ion Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-4-(1-benzylpyrrolidin-3-yl)morpholine.

Data Presentation: Expected Outcome and Characterization

The following table summarizes the expected quantitative data for the N-benzylation of (R)-4-(pyrrolidin-3-yl)morpholine based on typical yields for this type of transformation.

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (by LC-MS) | >95% |

| Molecular Formula | C₁₅H₂₂N₂O |

| Molecular Weight | 246.35 g/mol |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.35-7.20 (m, 5H), 3.75-3.65 (m, 4H), 3.60 (s, 2H), 3.00-2.90 (m, 1H), 2.80-2.70 (m, 1H), 2.65-2.45 (m, 5H), 2.20-2.10 (m, 1H), 1.85-1.75 (m, 1H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 138.5, 129.0, 128.2, 127.0, 67.1, 60.8, 59.5, 54.0, 53.5, 49.8, 28.5 |

| MS (ESI+) m/z | 247.18 [M+H]⁺ |

Note: The NMR and MS data presented are predicted values for the target compound and should be used as a reference for characterization.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the N-alkylation of (R)-4-(pyrrolidin-3-yl)morpholine via reductive amination.

Caption: Workflow for the N-benzylation of (R)-4-(pyrrolidin-3-yl)morpholine.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-alkylation of (R)-4-(pyrrolidin-3-yl)morpholine, a key transformation in the synthesis of novel drug candidates. The use of reductive amination with sodium triacetoxyborohydride offers a mild, efficient, and highly selective method for this purpose. The detailed step-by-step procedure, coupled with expected data and a clear workflow diagram, should enable researchers in drug discovery and development to confidently and successfully synthesize a diverse range of N-alkylated derivatives of this important scaffold.

References

-

Myers, A. G. Reductive Amination. Harvard University. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Wikipedia. Reductive amination. [Link]

-

Synple Chem. Application Note – Reductive Amination. [Link]

-

The Organic Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Banfi, L., Basso, A., Moni, L., & Riva, R. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

-

Singh, H., Kumar, A., & Singh, D. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2219-2244. [Link]

-

Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)), 25-33. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Reddit. Reductive amination NaB(AcO)3. [Link]

-

Bissy, A. C., et al. (2015). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Organic Letters, 17(22), 5792–5795. [Link]

-

Novartis AG. (2021). U.S. Patent No. 8,829,195. [Link]

-

Basak, A., et al. (2018). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1136–1139. [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(12), 10565–10585. [Link]

- Google Patents. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.

-

Tzakos, A. G., et al. (2020). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 25(5), 1139. [Link]

Sources

- 1. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS 53617-37-1: 4-(Pyrrolidin-3-yl)morpholine | CymitQuimica [cymitquimica.com]

(R)-4-(pyrrolidin-3-yl)morpholine in the design of serotonin receptor modulators

Application Note: Leveraging (R)-4-(pyrrolidin-3-yl)morpholine in 5-HT6 & 5-HT2A Ligand Design

Abstract

This guide details the application of (R)-4-(pyrrolidin-3-yl)morpholine (CAS: 1028308-02-4) as a high-value pharmacophore in the design of serotonin (5-HT) receptor modulators, specifically targeting 5-HT6 and 5-HT2A receptors.[1] Unlike simple alkyl-amines, this bicyclic diamine motif offers a unique combination of solubility enhancement, metabolic stability, and a defined stereochemical vector for optimal receptor pocket occupancy. This document provides rational design principles, synthetic coupling protocols, and validation assays for researchers developing cognitive enhancers and antipsychotics.

Part 1: Chemical Biology & Rational Design

The "Privileged" Scaffold Status

The (R)-4-(pyrrolidin-3-yl)morpholine moiety acts as a versatile linker-amine unit.[1] In the context of Class A GPCRs (like serotonin receptors), it serves two critical functions:

-

The Ionic Anchor: The secondary amine of the pyrrolidine (once coupled to a core) or the tertiary amine of the morpholine can be positioned to form a salt bridge with the conserved Aspartate 3.32 (D3.32) residue in the transmembrane binding pocket.

-

Solubility & PK Modulation: The morpholine ring reduces lipophilicity (LogP) compared to piperidine analogs, often improving the drug-like properties (solubility, permeability) and reducing hERG channel blockade liability.

Stereochemical Causality: Why (R)-?

Chirality is non-negotiable in GPCR binding.[1] The 3-position of the pyrrolidine ring creates a chiral center.[1]

-

Vector Orientation: The (R)-enantiomer projects the morpholine tail into a specific hydrophobic sub-pocket (often near TM7/EC2 loop in 5-HT6 models).[1]

-

Eutomer vs. Distomer: In many 5-HT6 antagonist series (e.g., sulfonyl-indoles), one enantiomer exhibits 10–100x higher affinity. The (R)-isomer is frequently explored to probe this spatial tolerance.[1]

Part 2: Experimental Protocols

Protocol A: Modular Synthesis (Coupling Strategy)

Objective: Attach (R)-4-(pyrrolidin-3-yl)morpholine to an aryl-sulfonyl core (common in 5-HT6 antagonists) via Nucleophilic Aromatic Substitution (SNAr).[1]

Materials:

-

Fragment A: (R)-4-(pyrrolidin-3-yl)morpholine (Free base or HCl salt).[1]

-

Core B: 3-(arylsulfonyl)-4-chloro-1H-pyrrolo[3,2-c]quinoline (or similar activated heteroaryl chloride).[1]

-

Base: Diisopropylethylamine (DIPEA) or Cs₂CO₃.

-

Solvent: DMF or DMSO (anhydrous).

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 equiv of Core B in anhydrous DMF (0.1 M concentration).

-

Activation: Add 2.5 equiv of DIPEA. Stir at Room Temperature (RT) for 10 min.

-

Coupling: Add 1.2 equiv of (R)-4-(pyrrolidin-3-yl)morpholine.

-

Reaction: Heat to 80°C under N₂ atmosphere for 4–6 hours. Monitor by LC-MS for disappearance of Core B (M+H peak).[1]

-

Workup: Dilute with EtOAc, wash 3x with brine (to remove DMF). Dry organic layer over Na₂SO₄.

-

Purification: Flash chromatography (DCM/MeOH gradient).

-

Validation: Verify stereochemical integrity using Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: In Vitro Functional Assay (cAMP Quantification)

Objective: Determine if the synthesized ligand acts as an antagonist at the Gs-coupled 5-HT6 receptor.[1][2]

Mechanism: 5-HT6 activation increases intracellular cAMP.[1] An antagonist will block serotonin-induced cAMP accumulation.[1]

Reagents:

-

HEK-293 cells stably expressing human 5-HT6 receptor.[1]

-

Agonist: 5-HT (Serotonin) or ST-1936.[1]

-

Detection Kit: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., Cisbio).

Procedure:

-

Cell Seeding: Plate 2,000 cells/well in a 384-well low-volume plate.

-

Antagonist Incubation: Add the test compound (synthesized in Protocol A) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 mins at 37°C.

-

Stimulation: Add 5-HT at its EC₈₀ concentration (typically ~100 nM). Incubate for 30 mins.

-

Lysis & Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates (lysis buffer). Incubate 1 hour at RT.

-

Readout: Measure FRET signal (665 nm/620 nm ratio) on a compatible plate reader (e.g., EnVision).

-

Analysis: Plot inhibition curves to calculate IC₅₀ and K_b values.

Part 3: Visualization & Logic

Design Logic: The "Linker-Amine" Strategy

The following diagram illustrates how the (R)-morpholine-pyrrolidine fragment fits into the broader SAR (Structure-Activity Relationship) workflow for 5-HT modulators.

Caption: Workflow integrating the chiral amine fragment into a core scaffold to generate candidate ligands.

Signaling Pathway: 5-HT6 Receptor Blockade

Understanding the downstream effect is crucial for the functional assay (Protocol B).

Caption: Mechanism of Action. The antagonist blocks the receptor, preventing Gs-mediated cAMP accumulation.[1]

Part 4: Data Interpretation & SAR Trends

When analyzing results from Protocol B, compare the (R)-isomer against the (S)-isomer and the racemic mixture.[1]

| Compound Variant | 5-HT6 Ki (nM) | cAMP IC50 (nM) | Interpretation |

| (R)-Isomer | < 10 nM | ~ 15 nM | High Affinity (Eutomer). Fits the hydrophobic pocket optimally.[1] |

| (S)-Isomer | > 500 nM | > 1000 nM | Low Affinity (Distomer). Steric clash with TM residues. |

| Racemate | ~ 250 nM | ~ 500 nM | Diluted activity; emphasizes need for chiral purity. |

| Ref. Standard (SB-742457) | 1–5 nM | 2–10 nM | Validates assay performance.[1] |

References

-

Dropinski, J. F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.[3][4][5][6][7][8][9][10][11][12][13][14]

-

García-Fandiño, R., et al. (2016). Novel 1H-Pyrrolo[3,2-c]quinoline Based 5-HT6 Receptor Antagonists with Potential Application for the Treatment of Cognitive Disorders.[1][2][15] ACS Chemical Neuroscience.[12]

-

Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents.[1][15] Drug Discovery Today.

-

Biot, C., et al. (2011). Design and synthesis of hydroxy-phenyl-piperazine derivatives as 5-HT6 receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters.[5]

Sources

- 1. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine - Google Patents [patents.google.com]

- 2. Novel 1H-Pyrrolo[3,2-c]quinoline Based 5-HT6 Receptor Antagonists with Potential Application for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencescholar.us [sciencescholar.us]

- 5. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

- 10. Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological profile of mephedrone analogs and related new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

High-Resolution Characterization of (R)-4-(pyrrolidin-3-yl)morpholine: An Integrated NMR and MS Protocol

This Application Note and Protocol guide is designed for researchers and analytical chemists requiring high-fidelity characterization of (R)-4-(pyrrolidin-3-yl)morpholine .

Executive Summary & Compound Profile

(R)-4-(pyrrolidin-3-yl)morpholine (CAS: 1028331-30-3 for R-isomer; 53617-37-1 for racemate) is a critical chiral building block in medicinal chemistry, often serving as a solubility-enhancing moiety or a pharmacophore in kinase inhibitors.[1][2][3]

Unlike simple achiral amines, the characterization of this molecule requires a dual-modality approach:

-

Mass Spectrometry (MS): To confirm molecular formula and analyze fragmentation patterns characteristic of the morpholine-pyrrolidine linkage.[1]

-

NMR Spectroscopy: To validate the connectivity and, crucially, assess the enantiomeric excess (ee%) using chiral shift reagents, as standard NMR cannot distinguish enantiomers.[4]

Chemical Identity

| Property | Detail |

| IUPAC Name | 4-[(3R)-pyrrolidin-3-yl]morpholine |

| Formula | C₈H₁₆N₂O |

| Exact Mass | 156.1263 Da |

| pKa (Calc) | ~11.3 (Pyrrolidine NH), ~8.5 (Morpholine N) |

| Solubility | High in H₂O, MeOH, DCM; Moderate in Et₂O |

Analytical Workflow

The following diagram outlines the logical progression for full structural validation.

Figure 1: Integrated workflow for the structural and chiral validation of (R)-4-(pyrrolidin-3-yl)morpholine.

Protocol A: High-Resolution Mass Spectrometry (HRMS)[2]

Rationale

The pyrrolidine nitrogen is highly basic.[4][1] In Electrospray Ionization (ESI), this molecule will protonate readily, forming a stable

Experimental Parameters

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1]

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

-

Direct Infusion: Recommended for pure standards to avoid column retention issues with polar amines.[4][1]

Fragmentation Pathway & Data

The fragmentation logic follows the "Charge Retention" principle.[4][1] The pyrrolidine ring, being more basic, often retains the proton during fragmentation.[4][5]

Key Fragments:

-

m/z 157.1263: Precursor

.[4][1] -

m/z 87.04: Morpholine cation (less common due to lower basicity).[4][1]

-

m/z 70.06: Pyrrolidine ring fragment (Neutral loss of morpholine = 87 Da).[1]

-

m/z 100.07: Ring contraction/cleavage product.

Figure 2: Predicted ESI+ fragmentation pathway.[1] The path to m/z 70.06 is energetically favored due to the stability of the pyrrolidinium species.[4]

Protocol B: NMR Spectroscopy

Rationale

NMR is the primary tool for confirming the regiochemistry (connection of morpholine to the 3-position).[1] Note that (R)- and (S)-enantiomers have identical NMR spectra in achiral solvents . This protocol includes a chiral discrimination step.[4][1]

Sample Preparation[1][2][3]

-

Solvent: Chloroform-d (

) is preferred for resolution.[1] DMSO- -

Concentration: 10 mg in 600 µL solvent.

-

Handling: The secondary amine is hygroscopic.[4][1] Dry the sample under high vacuum for 30 minutes before dissolving to minimize the HDO peak which can obscure signals near 1.5-2.0 ppm.[1]

Predicted 1H NMR Data (400 MHz, )

Note: Chemical shifts are estimates based on ChemDraw prediction algorithms and analogous 3-substituted pyrrolidines.

| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Morpholine O-CH₂ | CH₂ | 3.68 - 3.72 | Triplet (t) | 4H | Deshielded by Oxygen.[1] Characteristic morpholine signal. |

| Pyrrolidine C3-H | CH | 2.85 - 2.95 | Multiplet (m) | 1H | The chiral center.[1] Connects to morpholine N. |

| Pyrrolidine C5-H | CH₂ | 2.90 - 3.10 | Multiplet | 2H | Alpha to pyrrolidine NH.[1] Diastereotopic due to C3 chirality.[4][1] |

| Pyrrolidine C2-H | CH₂ | 2.70 - 2.85 | Multiplet | 2H | Alpha to NH and beta to substitution.[1] |

| Morpholine N-CH₂ | CH₂ | 2.40 - 2.50 | Broad (t) | 4H | Alpha to Morpholine N. |

| Pyrrolidine C4-H | CH₂ | 1.65 - 1.85 | Multiplet | 2H | Beta to NH.[1] Most shielded ring protons.[4][1] |

| NH | NH | 1.8 - 2.2 | Broad Singlet | 1H | Exchangeable.[1] Shift varies with concentration/water.[4][1] |

13C NMR Data (100 MHz, )

| Carbon Type | Shift (δ ppm) | Assignment |

| Morpholine C-O | 67.0 | Characteristic ether region.[1] |

| Pyrrolidine C3 | 62.5 | Chiral center (tertiary amine attachment).[1] |

| Morpholine C-N | 53.8 | Alpha to tertiary amine.[4][1] |

| Pyrrolidine C5 | 50.2 | Alpha to secondary amine.[4][1] |

| Pyrrolidine C2 | 47.5 | Alpha to secondary amine.[4][1] |

| Pyrrolidine C4 | 29.1 | Beta carbon.[4][1] |

Protocol C: Chiral Purity Determination (Critical)

Since the NMR spectrum above applies to the racemate as well, you must validate the (R)-configuration.

Method: Mosher's Amide Derivatization[2]

-

Reaction: React 5 mg of the sample with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

-

Mechanism: This converts the enantiomers into diastereomers (R,R and R,S).[4]

-

Detection: Analyze via 19F NMR or 1H NMR .

Alternative: Chiral HPLC [1]

-

Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).[1]

-

Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).[1]

-

Detection: UV at 210 nm (low sensitivity) or Refractive Index (RI).[1]

References

-

Sigma-Aldrich. 4-Pyrrolidin-3-yl morpholine Product Information. Accessed Oct 2023.[4][1] Link

-

PubChem. Compound Summary for CID 14627373: 4-(pyrrolidin-3-yl)morpholine. National Library of Medicine.[4][1] Link

-

Jia, W., et al. (2023).[4][6] "Mass Fragmentation Characteristics of Synthetic Cathinone Isomers." Journal of Chinese Mass Spectrometry Society. (Provides mechanistic basis for pyrrolidine ring fragmentation).[1] Link

-

Jackson, G. (2020).[4][1][7] "Identification of novel fragmentation pathways... in protonated synthetic cathinones." West Virginia University Research.[4][1] (Detailing the loss of pyrrolidine neutrals). Link

-

ChemicalBook. Morpholine 13C NMR Spectrum Data. (Reference for morpholine moiety shifts). Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]

- 4. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 5. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers [zpxb.xml-journal.net]

- 7. biorxiv.org [biorxiv.org]

Troubleshooting & Optimization

Optimization of reaction conditions for pyrrolidine synthesis

Technical Support Center: Pyrrolidine Synthesis & Optimization Ticket ID: PYR-OPT-402 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Pyrrolidine Synthesis Support Portal

You have reached the Tier-3 Technical Support guide for pyrrolidine scaffold construction. This documentation is designed for medicinal chemists and process engineers encountering resistance in standard protocols. We focus here on the three most robust yet technically demanding methodologies: [3+2] Cycloaddition , Pd-Catalyzed Carboamination , and Photoredox Cyclization .

Module 1: [3+2] Cycloaddition (Azomethine Ylides)

Core Application: Construction of highly substituted, stereochemically complex pyrrolidines.[1][2][3][4]

The Mechanism & Critical Control Points

The reaction relies on the formation of a 1,3-dipole (azomethine ylide) from an imino ester, typically catalyzed by Ag(I) or Cu(I) salts. The dipole then traps an alkene (dipolarophile).

Critical Failure Point: The "Water Effect" and Solvent Polarity. While trace water can sometimes accelerate reaction rates via hydrogen bonding, in asymmetric synthesis, it often disrupts the delicate metal-ligand-substrate chelation required for stereocontrol. Furthermore, solvent polarity dictates the endo/exo selectivity by stabilizing specific transition state dipoles.

Standard Operating Procedure (Ag-Catalyzed)

-

Catalyst: AgOAc or Ag₂CO₃ (3–5 mol%)

-

Ligand: Chiral Phosphoramidite or Ferrocenyl ligands (e.g., Fesulphos)

-

Solvent: Toluene or THF (0.1 M)

-

Base: Et₃N or DIPEA (1.0–1.2 equiv)

Step-by-Step Protocol:

-

Pre-complexation: Stir Ag(I) salt and chiral ligand in anhydrous toluene for 30 mins under Ar to ensure active catalyst formation.

-

Imine Formation: Add the

-imino ester. Stir for 10 mins. -

Addition: Add the dipolarophile (alkene) dropwise at

C (for kinetic control) or RT (for thermodynamic control). -

Quench: Filter through a short pad of Celite to remove silver salts before concentration.

Troubleshooting Guide: [3+2] Cycloaddition

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<40%) | Catalyst Aggregation | Switch from AgOAc to Ag₂CO₃ or add 4Å Molecular Sieves to prevent hydration-induced aggregation. |

| Poor Endo/Exo Ratio | Solvent Polarity Mismatch | If endo is desired, switch to a non-polar solvent (Toluene). Polar solvents (MeOH, DMF) destabilize the secondary orbital interactions favoring endo. |

| Racemization | Base-Induced Epimerization | Reduce base loading to catalytic amounts (10 mol%) if the substrate allows, or switch to a weaker base (e.g., Cs₂CO₃). |

| Stalled Reaction | Product Inhibition | The pyrrolidine product is a better ligand than the starting material. Increase catalyst loading to 10 mol% or use a more weakly coordinating counterion (e.g., AgOTf). |

Visual Logic: Optimization Workflow

Caption: Decision tree for optimizing yield and stereoselectivity in Ag-catalyzed cycloadditions.

Module 2: Pd-Catalyzed Carboamination

Core Application: Intramolecular cyclization of

The Mechanism & Critical Control Points

This reaction proceeds via syn-aminopalladation. The key challenge is preventing

Critical Insight: The choice of base dictates functional group tolerance. Strong bases (NaOtBu) limit scope; weak bases (Cs₂CO₃) allow for esters/ketones but require specific phosphine ligands to maintain catalyst activity [1, 2].

Standard Operating Procedure (Weak Base Method)

-

Catalyst: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂[6]

-

Ligand: XPhos or Dpe-phos (Ligand:Pd ratio 2:1)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene (degassed)

-

Temperature: 80–100°C

Troubleshooting Guide: Pd-Carboamination

| Issue | Technical Diagnostics | Solution |

| Product is an enamine/allylic amine, not a pyrrolidine. | Ligand Switch: Use a ligand with a larger bite angle (e.g., Xantphos) or steric bulk (e.g., P(t-Bu)₃) to accelerate reductive elimination over | |

| Protodehalogenation | Aryl bromide is converted to Arene-H (reduction). | Solvent Quality: Ensure dioxane is peroxide-free and anhydrous. Water/Alcohols can act as hydride sources. |

| Hydroamination Only | Formation of pyrrolidine without aryl coupling (reduction). | Temperature: Increase temperature. The C-C bond forming reductive elimination has a higher activation energy than protonolysis. |

| Catalyst Death | Reaction turns black (Pd black precipitation). | Stabilization: Add 10 mol% of the phosphine ligand. Ensure efficient stirring to prevent local concentration hotspots. |

Module 3: Photoredox Synthesis

Core Application: Radical cyclization using visible light, often enabling "impossible" disconnections or non-activated substrates.

The Mechanism & Critical Control Points

Photoredox catalysis (e.g., using Ir(ppy)₃) generates radicals via Single Electron Transfer (SET).[7]

Critical Failure Point: Oxygen Quenching. The excited state of the photocatalyst (

Protocol: The "Freeze-Pump-Thaw" Standard

-

Catalyst: Ir(ppy)₃ or Ru(bpy)₃ (1–2 mol%)

-

Light Source: Blue LED (450 nm), typically 30–60W.

-

Setup:

-

Dissolve reagents in solvent in a Schlenk tube.

-

Freeze: Submerge in liquid N₂ until solid.

-

Pump: Apply high vacuum (0.1 mmHg) for 10 mins.

-

Thaw: Close vacuum, warm to RT in water bath.

-

Repeat: Perform 3 cycles. Backfill with Argon.

-

Troubleshooting Guide: Photoredox

| Symptom | Probable Cause | Corrective Action |

| Variable Yields | Inconsistent Light Penetration | Beer-Lambert Law: As scale increases, light cannot penetrate the center of the flask. Use a flow reactor or multiple smaller vials for scale-up (>1g). |

| Long Induction Period | Trace Oxygen | Scavenging: Add a sacrificial reductant (e.g., Hantzsch ester) or increase sparging time. |

| Light Source Heating | Thermal Background Reaction | Cooling: High-power LEDs generate heat. Use a fan or water-jacketed reaction vessel to maintain 25°C. |

Visual Logic: Photoredox Setup

Caption: Workflow highlighting the critical impact of oxygen on radical generation.

References

-

Wolfe, J. P. (2008). Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. National Institutes of Health / PMC.

-

Stahl, S. S., et al. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. National Institutes of Health / PMC.

-

Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews.

-

BenchChem Support. (2025). Optimization of reaction conditions for stereoselective pyrrolidine synthesis. BenchChem Technical Guides.

-

Knowles, R. R., et al. (2019). A Redox Auxiliary Strategy for Pyrrolidine Synthesis via Photocatalytic [3+2] Cycloaddition. National Institutes of Health / PMC.

Sources

- 1. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Support Center: (R)-4-(pyrrolidin-3-yl)morpholine Synthesis

Introduction

Welcome to the technical support guide for the synthesis of (R)-4-(pyrrolidin-3-yl)morpholine. This chiral saturated heterocycle is a crucial building block in medicinal chemistry, valued for its role in creating compounds with constrained conformations and improved physicochemical properties.[1] However, its synthesis is not without challenges. The most prevalent synthetic route involves the reductive amination between an N-protected (R)-3-aminopyrrolidine or (R)-N-Boc-3-pyrrolidinone and morpholine, followed by deprotection. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding side reaction products that can arise during this process, helping you optimize your synthesis for purity and yield.

Troubleshooting Common Issues

Before diving into specific byproducts, let's address some common high-level issues observed during the synthesis.

Problem 1: My reaction is sluggish or stalls, and I see multiple spots on TLC.

Possible Cause: Inefficient iminium ion formation is a common culprit in reductive amination. This can be due to steric hindrance, improper pH, or the presence of water which can hydrolyze the intermediate iminium ion.

Solution:

-

Acid Catalysis: Ensure a catalytic amount of a weak acid, like acetic acid, is present to facilitate the dehydration step required for iminium ion formation.

-

Solvent Choice: Use a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) that allows for the removal of water, often with a drying agent like anhydrous MgSO₄ or Na₂SO₄.

-

Reagent Quality: Verify the quality of your starting materials. The pyrrolidinone starting material can be hygroscopic.

Problem 2: My final product has a complex ¹H NMR spectrum with broad peaks.

Possible Cause: The presence of multiple basic nitrogen atoms can lead to complexation with trace acids or metal ions, resulting in peak broadening. Incomplete removal of the Boc protecting group can also lead to a mixture of protected and unprotected products.

Solution:

-

Aqueous Workup: A thorough basic aqueous workup (e.g., with NaHCO₃ or a mild NaOH solution) can help to deprotonate all amine functionalities, leading to sharper NMR signals.

-

Deprotection Verification: Ensure the deprotection step has gone to completion. Monitor the reaction by TLC or LC-MS until no starting material is observed.[2]

FAQ: Specific Side Reaction Products

This section details the identification, mechanism, and prevention of common side reaction products.

Question 1: I've isolated a byproduct with a mass corresponding to the starting ketone. What is it and how can I avoid it?

Side Product: (R)-N-Boc-3-hydroxypyrrolidine

| Identifier | Value |

| Common Name | Over-reduced ketone |

| Mass Spec. | [M+H]⁺ peak corresponding to the starting ketone + 2 amu |

| ¹H NMR | Appearance of a new carbinol proton signal (CH-OH) around 4.0-4.5 ppm. |

Mechanism of Formation: This side product arises from the direct reduction of the ketone functionality of (R)-N-Boc-3-pyrrolidinone by the reducing agent before reductive amination can occur. This is more common with aggressive reducing agents like sodium borohydride (NaBH₄) which can reduce ketones at a significant rate.[3][4]

Caption: Competing pathways in reductive amination.

Prevention & Mitigation:

-

Choice of Reducing Agent: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB). STAB is generally less reactive towards ketones and more selective for the iminium ion intermediate.[3]

-

Reaction Conditions: Allow sufficient time for the iminium ion to form before adding the reducing agent. This can be monitored by ¹H NMR or IR spectroscopy.

Question 2: My mass spec shows a peak that is double the mass of my desired product. What could this be?

Side Product: Dimerized Species (e.g., N,N'-bis-pyrrolidinyl-morpholine)

| Identifier | Value |

| Common Name | Dimer |

| Mass Spec. | [M+H]⁺ peak roughly double that of the expected product. |

| ¹H NMR | Complex spectrum with overlapping pyrrolidine and morpholine signals, often with poor resolution. |

Mechanism of Formation: Dimerization can occur if the newly formed (R)-4-(pyrrolidin-3-yl)morpholine, which is a secondary amine, reacts with another molecule of the starting ketone to undergo a second reductive amination. This is more likely to happen if there is an excess of the ketone starting material.

Caption: Dimer formation from excess ketone.

Prevention & Mitigation:

-

Stoichiometry Control: Use a slight excess of morpholine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the ketone starting material.

-

Slow Addition: Add the ketone to the reaction mixture containing morpholine and the reducing agent slowly. This maintains a low concentration of the ketone, disfavoring the dimerization reaction.

Question 3: After Boc deprotection with TFA, I see an additional product with a mass of [M+56]. What is this?

Side Product: N-tert-butylated product

| Identifier | Value |

| Common Name | t-Butyl Adduct |

| Mass Spec. | [M+H]⁺ peak is 56 amu higher than the deprotected product. |

| ¹H NMR | A characteristic singlet at ~1.3 ppm integrating to 9 protons. |

Mechanism of Formation: During acid-catalyzed deprotection of the Boc group (e.g., with trifluoroacetic acid, TFA), a stable tert-butyl cation is formed.[2] This cation is an electrophile and can be trapped by nucleophiles in the reaction mixture. The most nucleophilic species is often the desired product amine, leading to N-alkylation.

Prevention & Mitigation:

-

Cation Scavengers: Include a cation scavenger in the deprotection reaction. Common scavengers include triethylsilane (TES), thioanisole, or anisole. These compounds will preferentially react with the tert-butyl cation, preventing it from alkylating your product.

-

Alternative Deprotection: Consider using HCl in a solvent like dioxane or methanol. This often leads to the precipitation of the product as its hydrochloride salt, which is less nucleophilic and thus less prone to side reactions.[2]

Experimental Protocols

Protocol 1: Optimized Reductive Amination

This protocol is designed to minimize the formation of the over-reduced ketone and dimerized byproducts.

-

To a solution of (R)-N-Boc-3-pyrrolidinone (1.0 eq) and morpholine (1.2 eq) in anhydrous DCM (10 mL/mmol) at room temperature, add acetic acid (0.1 eq).

-

Stir the mixture for 1-2 hours to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.

-

Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-6 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Protocol 2: Boc Deprotection with Cation Scavenger

This protocol is designed to prevent N-tert-butylation.

-

Dissolve the crude Boc-protected (R)-4-(pyrrolidin-3-yl)morpholine (1.0 eq) in DCM (10 mL/mmol).

-

Add triethylsilane (TES) (3.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as the TFA salt. Filter and wash with diethyl ether to obtain the purified salt.

-

For the free base, dissolve the salt in water, basify with 1M NaOH to pH > 12, and extract with DCM or ethyl acetate.

References

- A Detailed Experimental Procedure for the Boc Deprotection of (S)-1-Boc-2- (aminomethyl)pyrrolidine. Benchchem.

- Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis.

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. Benchchem.

- Reductive Amination - Common Conditions.

-

Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of Substituted Morpholines

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of catalyst selection. Substituted morpholines are prevalent scaffolds in medicinal chemistry, valued for their favorable pharmacokinetic properties.[1][2] However, their efficient and selective synthesis presents considerable challenges, with catalyst choice being the most pivotal factor for success.

This document provides in-depth, experience-driven answers to common questions and offers a systematic approach to troubleshooting experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for synthesizing substituted morpholines?

A1: The synthesis of substituted morpholines is diverse, employing several classes of catalysts, primarily based on transition metals. The choice depends heavily on the desired substitution pattern and the specific bond-forming strategy. Key classes include:

-

Palladium (Pd) Catalysts: Widely used for C-N and C-C bond formation. They are central to methods like the Buchwald-Hartwig amination for N-arylation and Wacker-type oxidative cyclizations.[2][3] Pd-catalyzed carboamination reactions are particularly powerful for creating cis-3,5-disubstituted morpholines from O-allyl ethanolamines and aryl halides.[4]

-

Copper (Cu) Catalysts: These earth-abundant metal catalysts are effective in multicomponent reactions. For instance, a Cu(I) catalyst can facilitate a three-component reaction between an amino alcohol, an aldehyde, and a diazomalonate to yield highly substituted morpholines.[5]

-

Ruthenium (Ru) Catalysts: Especially prominent in asymmetric synthesis. Tandem reactions involving titanium-catalyzed hydroamination followed by Ru-catalyzed asymmetric transfer hydrogenation (ATH) can produce 3-substituted morpholines with high enantioselectivity.[6] The interaction between the substrate and the catalyst's ligand is crucial for achieving high stereocontrol.[3][6]

-

Iron (Fe) Catalysts: Iron(III) salts have been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from precursors containing an allylic alcohol, proceeding through either C-O or C-N bond formation.[3]

-

Organocatalysts: For metal-free synthesis, chiral organocatalysts, such as those based on morpholine or pyrrolidine amino acids, can be used.[7][8] These are particularly useful in enamine-based catalysis for reactions like the 1,4-addition of aldehydes to nitroolefins to form precursors to substituted morpholines.[8]

-

Photocatalysts: Visible-light-mediated photocatalysis has emerged as a powerful method for diastereoselective annulation, allowing the synthesis of complex 2-aryl morpholines from simple starting materials without pre-functionalization.[1][3]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?

A2: The choice between a homogeneous and a heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality.[9]

-

Homogeneous Catalysts (catalyst in the same phase as reactants) are typically single-site metal complexes with well-defined structures.[10][11]

-

Advantages: They generally offer higher activity and selectivity because every metal center is an active site, and their steric and electronic properties can be finely tuned by modifying ligands.[9][10] This makes them ideal for developing highly stereoselective reactions.

-

Disadvantages: The primary drawback is the difficult and often expensive separation of the catalyst from the product mixture, which complicates recycling and can lead to product contamination.[9][10]

-

-

Heterogeneous Catalysts (catalyst in a different phase, usually a solid) involve reactions occurring on the catalyst's surface.[12][13]

-

Advantages: Their main advantage is the straightforward separation from the reaction mixture (e.g., by filtration), which simplifies product purification and catalyst recycling.[9][12] They are often more robust under harsh reaction conditions.

-

Disadvantages: They can suffer from lower selectivity due to the presence of various types of active sites on the surface.[10] They are also prone to deactivation via mechanisms like sintering (loss of surface area) and may face mass transfer limitations.[10][14]

-

Recommendation: For discovery-phase chemistry where high selectivity and rapid screening are paramount, homogeneous catalysts are often preferred. For large-scale production where cost, robustness, and recyclability are critical, developing a heterogeneous system is highly advantageous.

Q3: What role do ligands play in catalyst performance, particularly with Palladium or Ruthenium catalysts?

A3: Ligands are not passive components; they are critical to the catalyst's function and directly control its reactivity, selectivity, and stability. In Pd- and Ru-catalyzed morpholine syntheses, ligands perform several key functions:

-

Control of Selectivity (Regio- and Stereoselectivity): This is arguably their most important role. Chiral ligands, such as BINAP or Ts-DPEN, create a chiral environment around the metal center.[4][6] This environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer or diastereomer. For instance, in Ru-catalyzed asymmetric transfer hydrogenation, hydrogen-bonding interactions between the substrate's oxygen and the ligand are crucial for achieving high enantiomeric excess.[6]

-

Tuning Reactivity: Ligands modulate the electronic properties of the metal center. Electron-donating ligands can make the metal more electron-rich, which can enhance its reactivity in certain steps (e.g., oxidative addition). Conversely, electron-withdrawing ligands can make the metal more electron-deficient. This balance is key to optimizing the entire catalytic cycle.

-